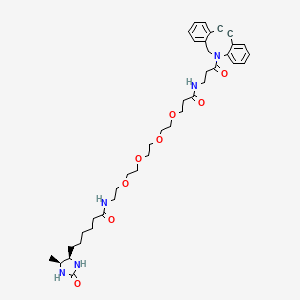
FM-476
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FM-476 is a negative control for FM-381.
Wissenschaftliche Forschungsanwendungen
Urban Hyperspectral Imaging
The application of forward modeling (FM) techniques in hyperspectral imaging has been investigated for urban scenarios. This includes the study of atmospheric and illumination conditions in urban environments, utilizing hyperspectral data sets like those acquired over Viareggio, Italy. The research confirms the effectiveness of FM in target detection in complex urban settings (Acito, Corsini, Diani, Matteoli, Riccobono & Rossi, 2015).Adhesive Bond Strength Evaluation
FM-476's applications extend to assessing bond strength in Aluminum-FM-47-Aluminum adhesive bond systems. Ultrasonic evaluation has been used to detect variations in bond strength due to surface preparation, demonstrating the utility of FM-476 in material science (Meyer & Rose, 1976).Functional and Structural MR Image Analysis
In the field of neuroimaging, FM techniques have played a significant role. The development of methodologies for the analysis of both structural and functional magnetic resonance imaging data, such as those by the Oxford Centre for Functional MRI of the Brain (FMRIB), has been pivotal (Smith, Jenkinson, Woolrich, Beckmann, Behrens, Johansen-Berg, Bannister, De Luca, Drobnjak, Flitney, Niazy, Saunders, Vickers, Zhang, Stefano, Brady & Matthews, 2004).Reliability of Functional Magnetic Resonance Imaging
FM-476's relevance is also evident in evaluating the reliability of functional magnetic resonance imaging (fMRI) results. This encompasses examining factors influencing data quality and reviewing literature to gauge the consensus on fMRI reliability (Bennett & Miller, 2010).Ground-Penetrating Radar for Mine Detection
The factorization method (FM) has been applied in ground-penetrating radar, particularly for detecting antipersonnel mines. This application is aimed at future handheld demining systems, illustrating FM-476's potential in humanitarian applications (Fischer, Herschlein, Younis & Wiesbeck, 2007).Brain MR Image Segmentation
In medical imaging, specifically for brain magnetic resonance (MR) images, the finite mixture (FM) model has been employed. This involves using a hidden Markov random field (HMRF) model to improve the accuracy and robustness of brain MR image segmentation (Zhang, Brady & Smith, 2001).Gas Chromatography-Mass Spectrometry
FM-476 finds application in gas chromatography-mass spectrometry, specifically in flow modulation (FM). This research focuses on performing satisfactory flow modulation using reduced gas flows, demonstrating FM's importance in analytical chemistry (Franchina, Maimone, Tranchida & Mondello, 2016).Microwave Imaging
The factorization method (FM) is also used in microwave imaging. This application focuses on real-time imaging, showing FM's versatility across different imaging technologies (Park, 2020).Facility Management Digitization
In facility management, digital technology (DT) applications, including FM technologies, have been reviewed. This research covers the development of various DTs like building information modelling (BIM) and geographic information systems (GIS) in facility management (Wong, Ge & He, 2018).
Eigenschaften
Produktname |
FM-476 |
|---|---|
Molekularformel |
C25H26N6O2 |
Molekulargewicht |
442.52 |
IUPAC-Name |
(E)-2-Cyano-3-[5-(1-cyclohexyl-1,6-dihydro-6-methyl-1,3,5,6-tetraaza-as-indacen-2-yl)-furan-2-yl]-N,N-dimethyl-acrylamide |
InChI |
InChI=1S/C25H26N6O2/c1-29(2)25(32)16(14-26)13-18-9-10-21(33-18)24-28-20-15-27-23-19(11-12-30(23)3)22(20)31(24)17-7-5-4-6-8-17/h9-13,15,17H,4-8H2,1-3H3/b16-13+ |
InChI-Schlüssel |
RPIGHLXKDWUGDT-DTQAZKPQSA-N |
SMILES |
O=C(N(C)C)/C(C#N)=C/C1=CC=C(C2=NC3=CN=C4N(C)C=CC4=C3N2C5CCCCC5)O1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
FM476; FM 476; FM-476 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Cyclohexyl-3,3-dimethyl-1-[4-[2-(oxan-4-ylamino)ethylamino]phenyl]-2-oxo-1,4-benzodiazepine-8-carbonitrile](/img/structure/B1192653.png)